molecular formula C16H16ClN3O3 B12049771 (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

Cat. No.: B12049771
M. Wt: 333.77 g/mol
InChI Key: QEOWTGJNDUBGIY-DJKKODMXSA-N
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Description

(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide is an organic compound with the molecular formula C23H20ClN3O4 It is known for its unique structural properties, which include a chlorobenzyl group, a methoxy group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide typically involves the condensation of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide
  • (2E)-2-{3-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide
  • ETHYL 2-{[((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

What sets (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C16H16ClN3O3/c1-22-15-8-12(9-19-20-16(18)21)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+

InChI Key

QEOWTGJNDUBGIY-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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